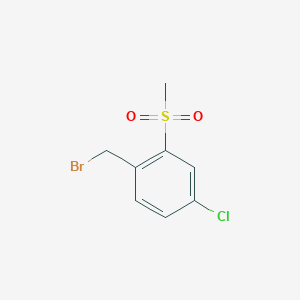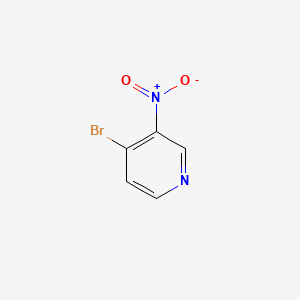
4-Bromo-3-nitropyridine
Vue d'ensemble
Description
4-Bromo-3-nitropyridine is a compound that belongs to the class of organic compounds known as halopyridines, which are characterized by the presence of a halogen atom (in this case, bromine) attached to a pyridine ring. The nitro group attached to the pyridine ring further defines its chemical behavior and reactivity. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of bromo-nitropyridine derivatives can be achieved through various methods. For instance, 2-Bromomethyl-3-nitropyridine and its derivatives can be prepared from corresponding nitropicolines, as demonstrated in the synthesis of pyrazolo-pyridines when reacted with aromatic amines . Additionally, the self-condensation of 4-bromopyridine has been explored, resulting in a conjugated polymer with a complex structure . The nitration of pyridine N-oxide derivatives also yields bromo-nitropyridine compounds, with the N-oxide group directing the nitration to specific positions on the pyridine ring .
Molecular Structure Analysis
The molecular structure of bromo-nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined to be orthorhombic with the bromine ion nearly coplanar with the pyridine ring . Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of related compounds, providing insights into their geometric and electronic properties .
Chemical Reactions Analysis
Bromo-nitropyridine derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . Cross-coupling reactions have also been reported, where 4-bromopyridines are used to synthesize biaryl compounds, which are relevant in the synthesis of antitumor antibiotics . The reactivity of these compounds is influenced by the presence of the bromine and nitro groups, which can direct further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives are closely related to their molecular structure. The vibrational frequencies and spectra obtained from FT-IR and FT-Raman studies provide valuable information about the compound's physical properties . Quantum chemical calculations reveal properties such as HOMO-LUMO energies, electronegativity, and chemical potential, which are indicative of the compound's reactivity and stability . Additionally, the thermodynamic properties have been studied, showing the relationship between heat capacity, entropy, and enthalpy changes with temperature .
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
4-Bromo-3-nitropyridine and its derivatives are integral in various chemical synthesis processes. Research by Hertog, Ammers, and Schukking (2010) demonstrates the directive influence of the N-oxide group during the nitration of pyridine N-oxide derivatives, yielding compounds like 4-nitropyridine from 3-bromo-5-methoxypyridine-N-oxide (Hertog, Ammers, & Schukking, 2010). Another study by Agosti et al. (2017) discusses large-scale hydrogen peroxide oxidations, producing 5-Bromo-2-nitropyridine, illustrating the practical applications in industrial chemistry (Agosti et al., 2017).
Computational Chemistry and Molecular Studies
In computational chemistry, Arulaabaranam et al. (2021) conducted calculations on 5-bromo-3-nitropyridine-2-carbonitrile, assessing its molecular structure, energy, and potential in ligand-protein interactions. Their study suggests its applications in the pharmaceutical field, particularly as an inhibitor of specific proteins (Arulaabaranam et al., 2021).
Radiofluorination in Pharmaceuticals
Brugarolas et al. (2016) explored the synthesis of meta-substituted fluoropyridines using 3-bromo-4-nitropyridine N-oxide. This process is significant for developing radiopharmaceuticals, demonstrating the compound's role in advancing medical imaging techniques (Brugarolas et al., 2016).
Spectroscopic and Quantum Chemical Studies
The study of molecular structure and characteristics of 2-Amino-3-bromo-5-nitropyridine by Abraham et al. (2017) provides insights into its vibrational frequencies and quantum chemical properties. This research is vital for understanding the compound's stability and potential use in materials science (Abraham et al., 2017).
Halogen Bonding and Co-Crystallization
Research by Baykov et al. (2021) investigates the interaction between 4-bromo-5-nitrophythonitriles and various azines, emphasizing the importance of 4-Bromo-3-nitropyridine in studying halogen bonding and co-crystallization in chemistry (Baykov et al., 2021).
Safety And Hazards
4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Orientations Futures
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .
Propriétés
IUPAC Name |
4-bromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNAGBWCCVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376574 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitropyridine | |
CAS RN |
23056-44-2 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

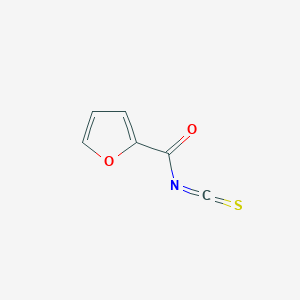
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)
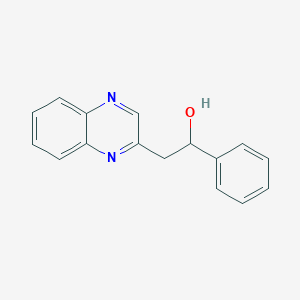
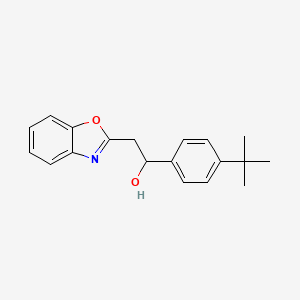

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
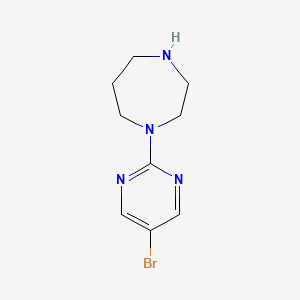
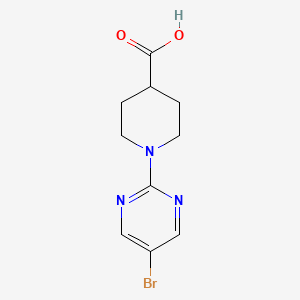
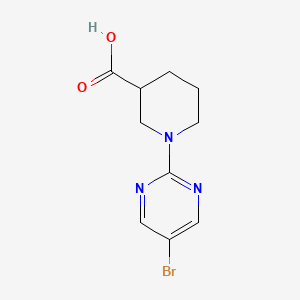
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
